molecular formula C10H8N2O3 B2508092 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid CAS No. 52787-22-1

2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid

Cat. No.: B2508092
CAS No.: 52787-22-1
M. Wt: 204.185
InChI Key: VEHNRKKIHDISPE-UHFFFAOYSA-N
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Description

2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid are largely derived from its oxadiazole core. Oxadiazoles have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding interactions that can influence the function of the target molecule .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been reported to exhibit anticancer activity, with IC50 values observed for in-vitro anti-cancer activities against certain cell lines . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways . This includes interactions with enzymes or cofactors, and can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include interactions with transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

Based on its biochemical properties, it can be hypothesized that it may be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) and bases like potassium hydroxide (KOH) to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced oxadiazole derivatives .

Scientific Research Applications

2-[4-(1,3,4-Oxadiazol-2-yl)phenyl]acetic acid has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[4-(1,3,4-oxadiazol-2-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-9(14)5-7-1-3-8(4-2-7)10-12-11-6-15-10/h1-4,6H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHNRKKIHDISPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=NN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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